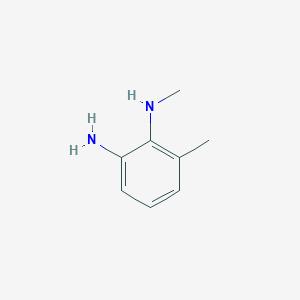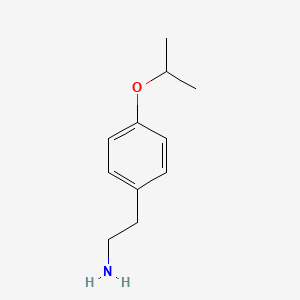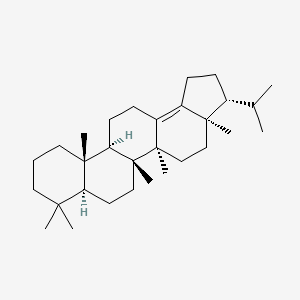
Hopene II
Descripción general
Descripción
Hopene II is a pentacyclic triterpenoid compound derived from squalene through the action of squalene-hopene cyclase. This compound is a precursor to various bioactive hopanoids, which play a crucial role in stabilizing bacterial membranes, similar to the function of sterols in eukaryotic cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hopene II is primarily synthesized through the enzymatic cyclization of squalene using squalene-hopene cyclase. The reaction conditions typically involve the use of sodium phosphate buffer (pH 7.0) containing 0.5% Tween 80, 20 mM squalene, and 0.14 mg/mL squalene-hopene cyclase at 30°C. This process can achieve a high yield of this compound, with up to 99% conversion of squalene .
Industrial Production Methods
Industrial production of this compound involves the large-scale fermentation of bacteria such as Streptomyces albolongus, which naturally produce squalene-hopene cyclase. The enzyme is then purified and used to catalyze the conversion of squalene to this compound in a controlled environment. This method is more environmentally friendly and efficient compared to traditional chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Hopene II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups within the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound, resulting in the formation of reduced hopanoids.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted hopanoids
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted hopanoids, which have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
Hopene II has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various bioactive hopanoids.
Biology: Plays a role in stabilizing bacterial membranes, similar to sterols in eukaryotic cells.
Medicine: Some hopanoids derived from this compound have shown potential as anti-inflammatory and anti-cancer agents.
Industry: Used in the production of bioactive compounds with commercial value, such as flavors and fragrances
Mecanismo De Acción
The mechanism of action of hopene II involves its conversion to various hopanoids through enzymatic cyclization. Squalene-hopene cyclase catalyzes the conversion of squalene to this compound by facilitating a complex cationic cyclization cascade. This process involves the formation of five ring structures, thirteen covalent bonds, and nine stereocenters .
Comparación Con Compuestos Similares
Similar Compounds
Squalene: The precursor to hopene II, involved in the same biosynthetic pathway.
Oxidosqualene: A similar compound in eukaryotes, converted to sterols by oxidosqualene cyclase.
Hopanol: Another product of squalene-hopene cyclase, similar in structure to this compound
Uniqueness of this compound
This compound is unique due to its role as a precursor to a wide variety of bioactive hopanoids. Its efficient enzymatic synthesis and the complexity of its cyclization reaction make it a valuable compound in both scientific research and industrial applications .
Propiedades
IUPAC Name |
(3R,3aR,5aS,5bR,7aS,11aS,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-10-11-22-23-12-13-25-28(6)16-9-15-26(3,4)24(28)14-17-30(25,8)29(23,7)19-18-27(21,22)5/h20-21,24-25H,9-19H2,1-8H3/t21-,24+,25-,27-,28+,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNURPYJZZHCBQ-ZNABNZNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2=C3CCC4C5(CCCC(C5CCC4(C3(CCC12C)C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CCC2=C3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC[C@]12C)C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487233 | |
| Record name | Hopene II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21681-17-4 | |
| Record name | Hopene II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


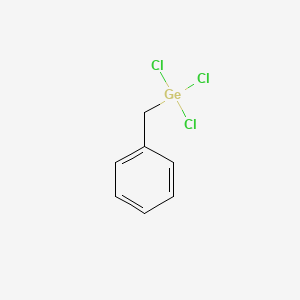
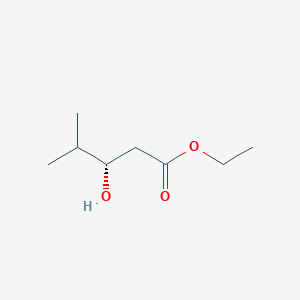
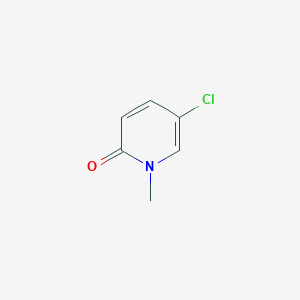
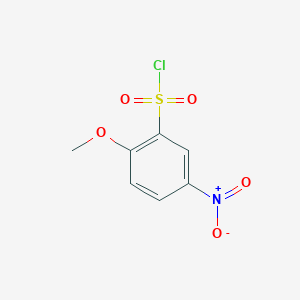

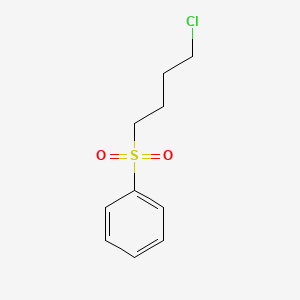
![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)
![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)

